

Istaroxime in Cardiogenic Shock: A Preclinical Technical Guide

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Compound of Interest

Compound Name: **Istaroxime**
Cat. No.: **B7981254**

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Introduction

Istaroxime is a novel intravenous agent with a unique dual mechanism of action, positioning it as a promising therapeutic candidate for acute heart failure and cardiogenic shock.^{[1][2]} Chemically distinct from cardiac glycosides, **istaroxime** exhibits both positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) effects.^{[1][2]} This technical guide provides an in-depth overview of the preclinical data for **istaroxime**, with a focus on its potential application in cardiogenic shock. While most preclinical studies have been conducted in models of heart failure rather than overt cardiogenic shock, the data offer critical insights into the drug's hemodynamic effects and mechanism of action in the severely compromised heart. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

Istaroxime's cardiovascular effects stem from its modulation of two key ion-transporting proteins in cardiomyocytes:

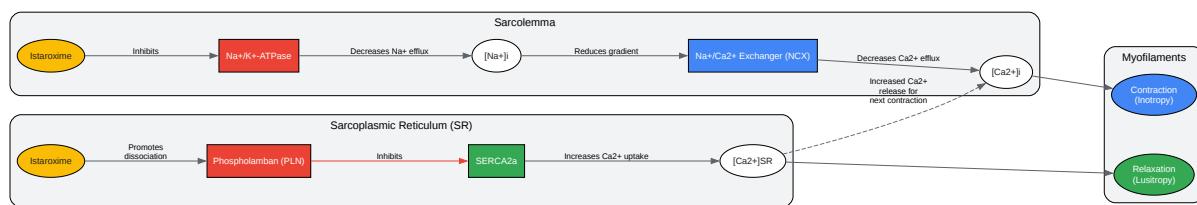
- Inhibition of Na+/K+-ATPase: Similar to cardiac glycosides, **istaroxime** inhibits the Na+/K+-ATPase pump in the sarcolemma. This leads to an increase in intracellular sodium concentration, which in turn reduces the extrusion of calcium via the Na+/Ca2+ exchanger

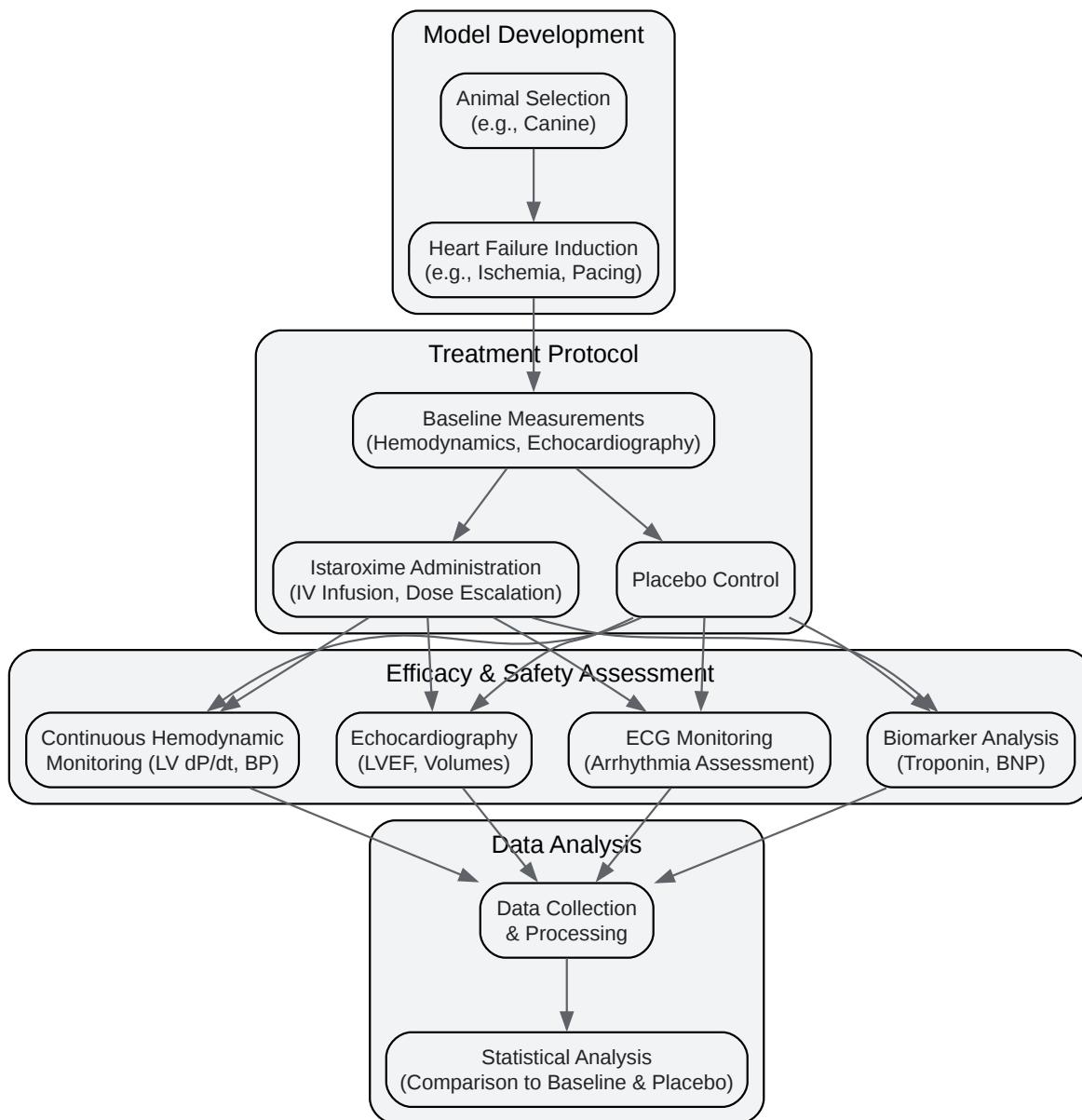
(NCX), resulting in a higher intracellular calcium concentration and enhanced cardiac contractility.[3][4]

- Stimulation of SERCA2a: Uniquely, **istaroxime** also stimulates the activity of the sarco/endoplasmic reticulum Ca²⁺-ATPase isoform 2a (SERCA2a).[1][3] It achieves this by promoting the dissociation of phospholamban (PLN), an endogenous inhibitor, from SERCA2a.[3][4][5][6] This enhances the reuptake of calcium from the cytosol into the sarcoplasmic reticulum during diastole, leading to improved myocardial relaxation (lusitropy) and making more calcium available for subsequent contractions.[3][4] This SERCA2a stimulation is independent of the cAMP/PKA pathway.[3][4][5]

Signaling Pathway

The dual mechanism of **istaroxime** on cardiomyocyte calcium handling is depicted below.



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